Hydrazinoacetic acid
Overview
Mechanism of Action
- These enzymes activate molecular oxygen and transfer it to amino groups, resulting in the formation of N-hydroxy compounds .
- For example, subsequent condensation of the N-6 hydroxy function with glycine produces an internal hydrazine unit and eventually hydrazinoacetic acid .
Target of Action
Mode of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
Hydrazinoacetic acid interacts with various enzymes, proteins, and other biomolecules. It is involved in the process of N-hydroxylation, a biochemical reaction where molecular oxygen is activated by flavin, heme, or metal cofactor-containing enzymes and transferred to initially obtain N-hydroxy compounds .
Cellular Effects
It is known that this compound can be used as a reducing agent in organic synthesis, which could potentially influence cellular function .
Molecular Mechanism
The molecular mechanism of this compound involves its role as an intermediate in the biosynthesis of complex natural compounds . It is proposed to be an intermediate in the biosynthesis of a complex natural compound s56-p1, isolated from Streptomyces lividans through heterologous expression .
Metabolic Pathways
This compound is involved in the process of N-hydroxylation, a biochemical reaction where molecular oxygen is activated by flavin, heme, or metal cofactor-containing enzymes and transferred to initially obtain N-hydroxy compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydrazinoacetic acid can be synthesized through multiple methods. One common approach involves the reaction of hydrazine with bromoacetic acid to form 2-aminoacetic acid bromide, which is then treated with a base to yield this compound . Another method involves the direct reaction of formaldehyde and hydrazine under alkaline conditions .
Industrial Production Methods: In industrial settings, this compound is typically produced using the two-step method mentioned above due to its efficiency and cost-effectiveness. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Hydrazinoacetic acid undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form acyl azides, which are useful intermediates in organic synthesis.
Reduction: It can be reduced to form hydrazides, which are valuable in peptide synthesis.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitrous acid and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and alcohols can react with this compound under mild conditions.
Major Products Formed:
Oxidation: Acyl azides and other nitrogen-containing compounds.
Reduction: Hydrazides and related derivatives.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Hydrazinoacetic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Hydrazoic acid
- Hydrazine
- 2-hydrazinylpropanoic acid
- 2-hydrazinylbutanoic acid
Hydrazinoacetic acid stands out due to its specific reactivity and applications in diverse fields, making it a compound of significant interest in both research and industry.
Properties
IUPAC Name |
2-hydrazinylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N2O2/c3-4-1-2(5)6/h4H,1,3H2,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBZUCWNYQUCTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40161745 | |
Record name | Hydrazinoacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40161745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14150-64-2 | |
Record name | 2-Hydrazinylacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14150-64-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydrazinoacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014150642 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydrazinoacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40161745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hydrazinoacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.527 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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